A Comprehensive Technical Guide to the Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
A Comprehensive Technical Guide to the Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
This guide provides an in-depth exploration of the synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a compound of interest for researchers and professionals in drug development and materials science. The synthesis is presented as a robust two-step process, beginning with the formation of a key intermediate via a classic pericyclic reaction, followed by its conversion to the final product. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical aspects of characterization and safety.
Introduction: The Significance of N-Aryl Imides
N-aryl imides are a class of organic compounds characterized by the presence of an imide functional group attached to an aromatic ring. This structural motif imparts a unique combination of properties, including thermal stability, chemical resistance, and biological activity. Consequently, these compounds find applications in diverse fields, from high-performance polymers to pharmaceuticals. The title compound, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, with its specific substitution pattern, holds potential for further investigation as a building block in the synthesis of more complex molecules with tailored properties.
Strategic Synthesis: A Two-Step Approach
The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is most effectively achieved through a two-step reaction sequence. This strategy allows for the controlled construction of the target molecule and facilitates the purification of intermediates.
-
Step 1: The Diels-Alder Reaction for the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride. This initial step involves the [4+2] cycloaddition of a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride) to form the cyclic anhydride intermediate.[1]
-
Step 2: Imide Formation. The synthesized anhydride is then reacted with p-chloroaniline to yield the final product, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, through the formation of an amic acid intermediate followed by cyclization.[2]
Visualizing the Synthesis Workflow
The following diagram illustrates the overall synthetic pathway.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high stereospecificity.[1] In this step, 1,3-butadiene reacts with maleic anhydride to form the desired cis-anhydride. For enhanced safety and ease of handling, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[3][4]
Reaction Mechanism: A Concerted Cycloaddition
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step via a cyclic transition state.[1] The cis-configuration of the dienophile (maleic anhydride) is retained in the product, leading to the exclusive formation of the cis-isomer of the dicarboxylic anhydride.
Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Sulfolene | 118.15 | 8.2 g | 0.069 |
| Maleic Anhydride | 98.06 | 6.0 g | 0.061 |
| Xylene | - | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene, maleic anhydride, and xylene.
-
Heat the reaction mixture to a gentle reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas. The reaction should be carried out in a well-ventilated fume hood.
-
Continue refluxing for approximately 1-2 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride. The expected melting point is in the range of 103-104°C.[3]
Part 2: Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
The second step involves the reaction of the synthesized anhydride with p-chloroaniline. This reaction proceeds via a nucleophilic acyl substitution mechanism to form an intermediate amic acid, which then undergoes intramolecular cyclization to form the imide.[2]
Reaction Mechanism: From Amic Acid to Imide
The reaction is typically carried out in two stages. First, the primary amine (p-chloroaniline) attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of a carboxylic acid and an amide functional group—the amic acid intermediate. In the second stage, heating in the presence of a dehydrating agent, such as acetic anhydride, promotes the cyclization of the amic acid to the final imide product with the elimination of a water molecule.[2][5]
Caption: Mechanism of imide formation from the anhydride.
Experimental Protocol: Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | 5.0 g | 0.033 |
| p-Chloroaniline | 127.57 | 4.2 g | 0.033 |
| Acetic Anhydride | 102.09 | 15 mL | - |
| Anhydrous Sodium Acetate | 82.03 | 1.5 g | - |
Procedure:
-
Formation of the Amic Acid: In a 100 mL round-bottom flask, dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride in 30 mL of glacial acetic acid.
-
Add a solution of p-chloroaniline in 10 mL of glacial acetic acid dropwise to the anhydride solution with stirring.
-
Stir the mixture at room temperature for 1 hour. A precipitate of the amic acid may form.
-
Cyclization to the Imide: To the amic acid mixture, add acetic anhydride and anhydrous sodium acetate.
-
Heat the reaction mixture to 80-90°C with stirring for 2 hours.
-
Pour the hot reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Stir the mixture until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.
Characterization of the Final Product
The identity and purity of the synthesized N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the imide C=O stretching (around 1700-1770 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons on the cyclohexene ring and the aromatic protons of the p-chlorophenyl group. The integration of the signals should be consistent with the number of protons in each environment. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons of the imide, the olefinic carbons of the cyclohexene ring, and the carbons of the aromatic ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₂ClNO₂: 261.70 g/mol ).[1][6] |
Safety and Handling
-
3-Sulfolene: Irritant. Handle in a fume hood.
-
Maleic Anhydride: Corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Xylene: Flammable and harmful. Use in a well-ventilated area.
-
p-Chloroaniline: Toxic. Avoid contact with skin and eyes.
-
Acetic Anhydride: Corrosive and lachrymator. Handle with care in a fume hood.
-
Glacial Acetic Acid: Corrosive. Handle with appropriate personal protective equipment.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments. All reactions should be conducted in a well-ventilated fume hood.
References
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from [Link]
-
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. (n.d.). In NIST WebBook. Retrieved from [Link]
-
Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. (2024, February 28). StudyMoose. Retrieved from [Link]
-
DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. (2013, November 18). Odinity. Retrieved from [Link]
- Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. (2008). Google Patents.
-
N-Phenylmaleimide. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for the manufacture of n-phenylmaleimide. (1992). Google Patents.
-
Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. (n.d.). Alfred State College. Retrieved from [Link]
-
Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. (n.d.). Edubirdie. Retrieved from [Link]
-
Preparation of N-(p-chlorophenyl)-maleimide. (2022, November 17). Chemistry Online. Retrieved from [Link]
- Process for making cyclic imides. (2000). Google Patents.
Sources
- 1. odinity.com [odinity.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. studymoose.com [studymoose.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
